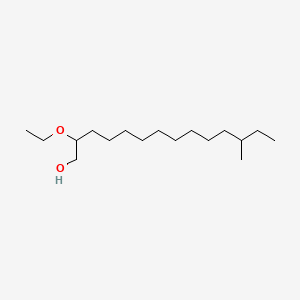
2-Ethoxy-12-methyltetradecan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-12-methyltetradecan-1-ol typically involves the reaction of 12-methyltetradecan-1-ol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the ethoxy group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-12-methyltetradecan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Secondary alcohols and hydrocarbons.
Substitution: Various substituted ethers and amines.
Scientific Research Applications
2-Ethoxy-12-methyltetradecan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Employed in the study of lipid metabolism and membrane biology.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Ethoxy-12-methyltetradecan-1-ol involves its interaction with specific molecular targets and pathways. It can modulate lipid metabolism by interacting with enzymes involved in fatty acid synthesis and degradation. Additionally, it may affect membrane fluidity and permeability by incorporating into lipid bilayers .
Comparison with Similar Compounds
Similar Compounds
2-Methyltetradecan-2-ol: Similar in structure but lacks the ethoxy group.
12-Methyltetradecan-1-ol: The parent compound without the ethoxy substitution.
Uniqueness
2-Ethoxy-12-methyltetradecan-1-ol is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in various synthetic pathways and applications .
Properties
Molecular Formula |
C17H36O2 |
|---|---|
Molecular Weight |
272.5 g/mol |
IUPAC Name |
2-ethoxy-12-methyltetradecan-1-ol |
InChI |
InChI=1S/C17H36O2/c1-4-16(3)13-11-9-7-6-8-10-12-14-17(15-18)19-5-2/h16-18H,4-15H2,1-3H3 |
InChI Key |
IVAXCLPDCZMYOW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCCCCCCCC(CO)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


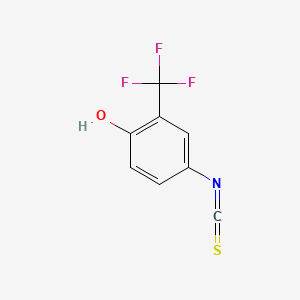
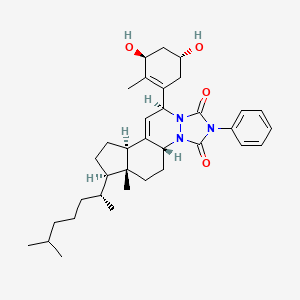
![2-[(4-Bromo-3-methyl-2-buten-1-yl)oxy]tetrahydro-2H-pyran (cis/trans mixture)](/img/structure/B13852022.png)
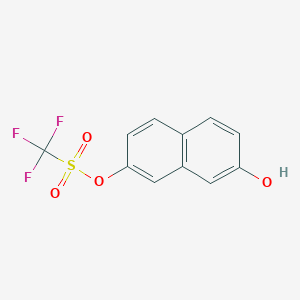
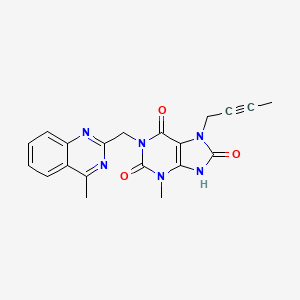
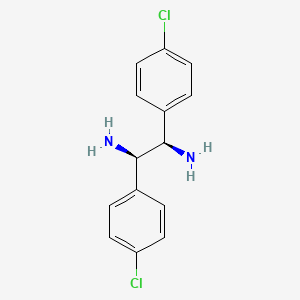
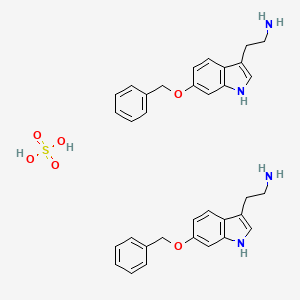
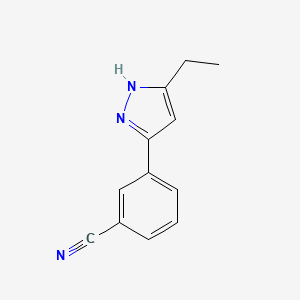
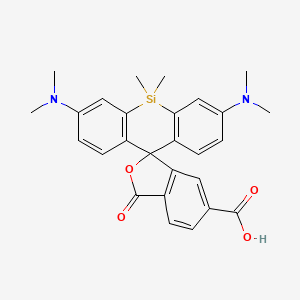
![7-Iodo-3-morpholin-4-yl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13852067.png)
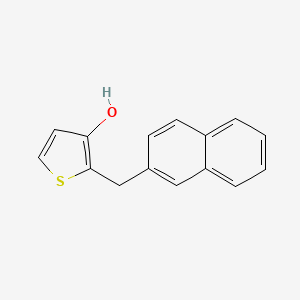
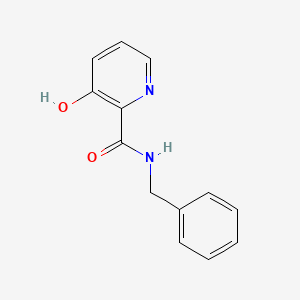
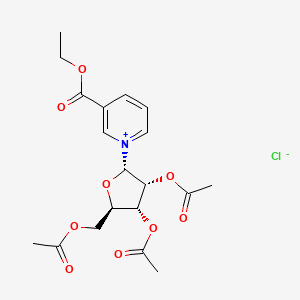
![4-[6-(2-chloroethyl)-3-methyl-7,8-dihydroimidazo[4,5-h][1,4]benzothiazin-2-yl]butanoic acid;hydrochloride](/img/structure/B13852099.png)
